molecular formula C9H10OS B1474391 5-(3-Thienyl)-4-pentyne-1-ol CAS No. 939772-31-3

5-(3-Thienyl)-4-pentyne-1-ol

Cat. No. B1474391
CAS RN: 939772-31-3
M. Wt: 166.24 g/mol
InChI Key: JVNZAVXFEFXBDH-UHFFFAOYSA-N
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Description

“5-(3-Thienyl)-4-pentyne-1-ol” is a compound that contains a thiophene ring, an alkyne group, and an alcohol group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The alkyne group consists of a carbon-carbon triple bond, and the alcohol group contains a hydroxyl (-OH) group.


Synthesis Analysis

While specific synthesis methods for “5-(3-Thienyl)-4-pentyne-1-ol” are not available, thiophene derivatives can be synthesized through various methods, including the reaction of organometallic reagents with boranes . Additionally, 1,3,4-thiadiazole derivatives, which are structurally similar to thiophenes, can be synthesized by the reaction of hydrazonoyl halides with 2-[(methylthio)carbonthioyl]hydrazones .


Molecular Structure Analysis

The molecular structure of “5-(3-Thienyl)-4-pentyne-1-ol” would be expected to have planar geometry around the thiophene ring, similar to benzene . The alkyne group would introduce linearity to the molecule, and the alcohol group could participate in hydrogen bonding .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of reactions, including oxidation, alkylation, and desulfurization . Alkynes can undergo addition reactions, and alcohols can undergo reactions such as dehydration and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Thienyl)-4-pentyne-1-ol” would be influenced by its functional groups. Thiophenes are typically colorless liquids with a benzene-like odor . Alkynes have weak van der Waals forces, leading to low boiling points, and alcohols have higher boiling points due to their ability to form hydrogen bonds .

Scientific Research Applications

Catalytic Reactions

5-(3-Thienyl)-4-pentyne-1-ol and related compounds have been explored in various catalytic reactions. For instance, intramolecular hydroalkoxylation and hydroamination of alkynes, a process relevant to 5-(3-Thienyl)-4-pentyne-1-ol, have been catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process is key in forming five- or six-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012).

Cyclization Studies

The compound has been utilized in various cyclization studies. For example, solvent-assisted mechanistic routes have been explored for the cycloisomerization of 4-pentyn-1-ol, a compound structurally similar to 5-(3-Thienyl)-4-pentyne-1-ol. These studies provide insights into the reaction mechanisms and potential applications in synthesizing complex organic molecules (Sordo et al., 2005).

Steroid-like Molecule Synthesis

There has been research into synthesizing thiophene-containing steroid-like molecules, which is relevant to the study of 5-(3-Thienyl)-4-pentyne-1-ol. These studies involve olefinic cyclization reactions and are crucial in understanding the potential of these compounds in synthesizing steroid analogs (Corvers et al., 1977).

Crystal Structure and Electroconductivity

The crystal structure and electroconductivity of related compounds, such as polyacetylene derivatives, have been explored. This research is important for understanding the material properties of these compounds and their potential applications in electronics and materials science (Kuroda et al., 2002).

Mechanism of Action

The mechanism of action of “5-(3-Thienyl)-4-pentyne-1-ol” would depend on its application. For example, 1,3,4-thiadiazole derivatives have been shown to have various biological activities due to the presence of N–C–S– moiety .

Future Directions

The future directions for “5-(3-Thienyl)-4-pentyne-1-ol” would depend on its potential applications. Thiophene derivatives have been used in a wide range of applications, including in the development of luminescent metal–organic frameworks , and in the synthesis of novel thiazole, pyranothiazole, thiazolo .

properties

IUPAC Name

5-thiophen-3-ylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8,10H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNZAVXFEFXBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C#CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Thienyl)-4-pentyne-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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